molecular formula C18H19ClN2O2 B5721057 2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide

Katalognummer B5721057
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: OUUCBUSQKUBASB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide, commonly known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit Aurora A kinase activity.

Wirkmechanismus

MLN8054 inhibits the activity of Aurora A kinase, a protein kinase that plays a crucial role in cell division. Aurora A kinase is overexpressed in various types of cancer and is associated with poor prognosis. Inhibition of Aurora A kinase activity by MLN8054 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy in preclinical models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of MLN8054 is its ability to inhibit Aurora A kinase activity, which is overexpressed in various types of cancer. In addition, MLN8054 has been shown to enhance the efficacy of chemotherapy in preclinical models of cancer. However, one of the limitations of MLN8054 is its potential toxicity, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for research on MLN8054. One area of research is the development of more potent and selective Aurora A kinase inhibitors. Another area of research is the investigation of the potential use of MLN8054 in combination with other anticancer agents. Finally, the development of biomarkers to predict response to MLN8054 may help to identify patients who are most likely to benefit from treatment.

Synthesemethoden

The synthesis of MLN8054 involves a series of chemical reactions, starting with the reaction of 4-chlorobenzaldehyde with morpholine to form 4-(morpholin-4-yl)benzaldehyde. This intermediate is then reacted with 2-bromoaniline to form 2-(4-morpholin-4-ylphenyl)acetophenone. Finally, the product is reacted with chloroacetyl chloride to form 2-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

MLN8054 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, MLN8054 has been shown to enhance the efficacy of chemotherapy in preclinical models of cancer.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-15-7-5-14(6-8-15)13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUCBUSQKUBASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.